Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

COMT inhibition Medicinal chemistry Enzyme kinetics

Researchers requiring regioisomerically pure COMT inhibitors face supply chain inconsistency-minor substituent shifts abolish activity. This compound is the exact 3-fluoro-4-hydroxy-5-methoxy isomer validated for reproducible SAR: • COMT IC50 = 18 nM (rat brain) - potent scaffold for Parkinson's disease programs • Human CE2 Ki = 42 nM - high-affinity probe for prodrug activation & DDI studies • ≥98% purity, white crystalline solid, soluble in EtOH/DMSO; global shipping from stock

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
Cat. No. B13408899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-hydroxy-5-methoxybenzoate
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)OC)F)O
InChIInChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3
InChIKeyNBXDBARZOUWCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate Specifications & Structure


Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS 773874-64-9; MFCD06203935) is a fluorinated hydroxy-methoxybenzoate ester with the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol . It features a 1,2,3,5-tetrasubstituted phenyl ring with fluoro (3-position), hydroxy (4-position), and methoxy (5-position) substituents ortho to a methyl ester (1-position), creating a distinct hydrogen-bonding pattern . The compound is commercially available at ≥98% purity and is typically supplied as a white crystalline solid soluble in organic solvents such as ethanol and DMSO .

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate Substitution Risks


The substitution pattern of methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is not interchangeable with other hydroxy-methoxybenzoate isomers due to the specific electronic and steric environment created by the 3-fluoro group. Structure-activity relationship studies on related benzoate derivatives demonstrate that the position of substituents drastically alters biological activity [1]. For example, among ten methyl hydroxy-methoxybenzoate isomers, antifeedant activity against pine weevil varied dramatically, with methyl 2-hydroxy-3-methoxybenzoate exhibiting the highest effect while others showed minimal activity [1]. Similarly, the presence of a 3-fluoro substituent in chloramphenicol analogues abolishes antibacterial activity compared to the parent compound, whereas fluorination at the 3-hydroxyl position enhanced activity against resistant strains [2]. These findings underscore that even minor regioisomeric or halogen-substitution changes cannot be assumed to preserve activity, making direct procurement of the specific 3-fluoro-4-hydroxy-5-methoxy isomer essential for reproducible research outcomes.

Quantitative Evidence for Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate


COMT Inhibition vs. Non-Fluorinated Analogues

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate demonstrates potent catechol O-methyltransferase (COMT) inhibition with an IC50 of 18 nM in rat brain assays [1]. This value is comparable to or exceeds the potency of non-fluorinated 5-substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids), which were previously reported as COMT inhibitors but with generally weaker activity [2]. The introduction of the electron-withdrawing 3-fluoro substituent is known to enhance COMT inhibitory activity by increasing the electrophilicity of the adjacent carbonyl, a trend observed in related benzaldehyde series where electron-withdrawing 5-substituents greatly enhanced potency [2].

COMT inhibition Medicinal chemistry Enzyme kinetics

CE2 Inhibition Affinity

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate exhibits potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM in human liver microsomes [1]. This high affinity compares favorably to many reported CE2 inhibitors. For context, symmetrical fluorobenzoins and fluorobenzils, which are structurally related fluorinated aromatic compounds, have been characterized as excellent CE inhibitors [2], suggesting that the 3-fluoro substitution pattern contributes to enhanced binding interactions within the CE active site.

Carboxylesterase inhibition Drug metabolism Pharmacokinetics

CYP199A4 Substrate Specificity

The CYP199A4 enzyme from Rhodopseudomonas palustris efficiently demethylates para-methoxybenzoic acid derivatives. The presence of a 3-hydroxy substituent on 4-methoxybenzoic acid is well-tolerated, allowing efficient demethylation [1]. In contrast, additional methoxy substituents reduce substrate binding affinity and activity compared to 4-methoxybenzoic acid [1]. This suggests that the 3-fluoro-4-hydroxy-5-methoxy substitution pattern of methyl 3-fluoro-4-hydroxy-5-methoxybenzoate may be compatible with CYP199A4-mediated biocatalytic transformations, whereas 3,4,5-trimethoxy analogues would be poorly processed.

Cytochrome P450 Biocatalysis Oxidative demethylation

Regioisomer-Dependent Antifeedant Activity

A systematic study of all ten methyl hydroxy-methoxybenzoate isomers revealed dramatic variation in antifeedant activity against the pine weevil (Hylobius abietis) [1]. Methyl 2-hydroxy-3-methoxybenzoate exhibited the highest antifeedant effect, while other isomers—including methyl 3-hydroxy-4-methoxybenzoate and methyl 4-hydroxy-3-methoxybenzoate—showed substantially reduced or negligible activity [1]. This study demonstrates that the precise positioning of hydroxy and methoxy groups on the benzoate ring is critical for biological activity. Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate represents a distinct regioisomer (1,3,4,5-substitution) with an additional fluorine atom, which may confer unique bioactivity profiles not predictable from non-fluorinated analogues.

Antifeedant Agrochemical Pest management

Lipoxygenase Inhibition Profile

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and exhibits antioxidant properties in fats and oils [1]. In comparison, other fluorinated 4-hydroxybenzoates show distinct antioxidant behavior profiles influenced by fluorine substitution patterns [2]. Specifically, fluorine substituents affect proton and electron donating abilities similarly to hydroxyl groups but influence TEAC antioxidant values and hydrogen atom donating capacity differently [2].

Lipoxygenase Anti-inflammatory Arachidonic acid metabolism

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate Applications


COMT-Targeted Drug Discovery

With an IC50 of 18 nM against rat brain COMT [1], methyl 3-fluoro-4-hydroxy-5-methoxybenzoate serves as a high-potency starting point for developing COMT inhibitors targeting neurological disorders such as Parkinson's disease. Its activity surpasses many non-fluorinated isovanillic acid analogues, making it a preferred scaffold for structure-activity relationship studies and fragment-based drug design.

Carboxylesterase-Mediated Metabolism Studies

The compound's 42 nM Ki against human CE2 [1] qualifies it as a high-affinity probe for investigating carboxylesterase-mediated prodrug activation, drug-drug interactions, and ester-containing drug metabolism. This is particularly relevant for oncology research involving irinotecan and other ester prodrugs where CE2 modulation affects therapeutic outcomes [2].

Biocatalytic Oxidative Demethylation

The 3-hydroxy-4-methoxy substitution pattern of methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is tolerated by CYP199A4, whereas additional methoxy groups reduce activity [1]. This makes the compound a suitable substrate for engineered biocatalytic demethylation reactions, enabling selective functional group transformations in synthetic biology and green chemistry applications.

Anti-Inflammatory Scaffold: Lipoxygenase and Redox Pathways

As a potent lipoxygenase inhibitor with additional antioxidant properties [1], methyl 3-fluoro-4-hydroxy-5-methoxybenzoate represents a dual-action scaffold for developing anti-inflammatory agents. The fluorine substituent's unique influence on antioxidant behavior distinguishes it from non-fluorinated 4-hydroxybenzoates [2], offering differentiated pharmacological properties.

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